3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazolo[1,5-a]pyrimidine derivatives, followed by chlorination and subsequent functionalization with 2-chlorobenzyl and pyrazol-3-yl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .
Scientific Research Applications
3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar in structure and function, these compounds are also explored for their potential in cancer therapy.
Uniqueness
3-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a particularly promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H12Cl2N6O |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-chloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N6O/c18-12-5-2-1-4-11(12)10-24-9-6-13(22-24)21-17(26)15-14(19)16-20-7-3-8-25(16)23-15/h1-9H,10H2,(H,21,22,26) |
InChI Key |
AMELVBFYRORTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=C3Cl)Cl |
Origin of Product |
United States |
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